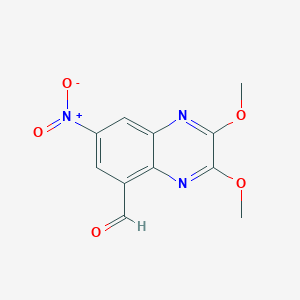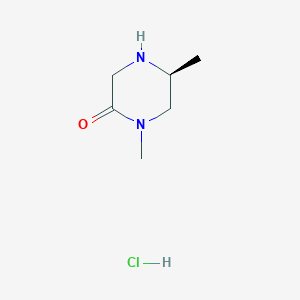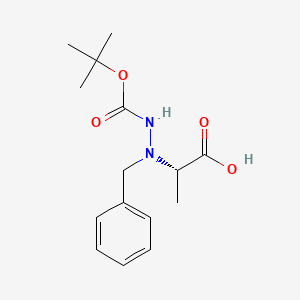
2,3-二甲氧基-7-硝基喹喔啉-5-甲醛
描述
2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O5 . It is also known by its CAS number 188699-42-5 .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde consists of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 263.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde include a predicted density of 1.450±0.06 g/cm3 and a predicted boiling point of 401.2±45.0 °C .科学研究应用
光敏保护基团
研究探讨了光敏保护基团在合成化学中的应用,重点介绍了2-硝基苄基、3-硝基苯基和3,5-二甲氧基苯甲酰基等基团的开发阶段。这些基团由于能够通过光去除或改变,为复杂分子的合成提供可控反应,因此显示出未来应用的前景。这种方法有可能应用于2,3-二甲氧基-7-硝基喹喔啉-5-甲醛等化合物,用于靶向合成应用(Amit, Zehavi, & Patchornik, 1974)。
木质素的催化氧化
另一项研究讨论了木质素催化氧化为芳香醛,重点是转化为香草醛和丁香醛。这项研究概述了各种因素对产率和工艺选择性的影响,这可能与探索涉及2,3-二甲氧基-7-硝基喹喔啉-5-甲醛的氧化转化有关。此类工艺可以为开发新的合成途径或优化现有途径以生产有价值的衍生物提供信息(Tarabanko & Tarabanko, 2017)。
还原胺化工艺
还原胺化(涉及醛或酮转化为胺)的应用已得到深入研究。这篇综述重点介绍了使用氢作为还原剂进行还原胺化的最新进展,这可能适用于2,3-二甲氧基-7-硝基喹喔啉-5-甲醛等化合物。此类工艺对于合成伯胺、仲胺和叔胺至关重要,与制药和材料科学相关(Irrgang & Kempe, 2020)。
有机污染物的酶促降解
有关有机污染物酶促降解的研究强调了氧化还原介体在提高难降解化合物降解效率中的作用。此信息可以指导有关2,3-二甲氧基-7-硝基喹喔啉-5-甲醛的环境行为和潜在生物修复应用的研究。漆酶和过氧化物酶等酶与氧化还原介体结合,为复杂有机污染物的转化或解毒提供了一种有效的方法(Husain & Husain, 2007)。
属性
IUPAC Name |
2,3-dimethoxy-7-nitroquinoxaline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-18-10-11(19-2)13-9-6(5-15)3-7(14(16)17)4-8(9)12-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFQZDTPCNMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC(=CC(=C2N=C1OC)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230998 | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188699-42-5 | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188699-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)



![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)





![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)

